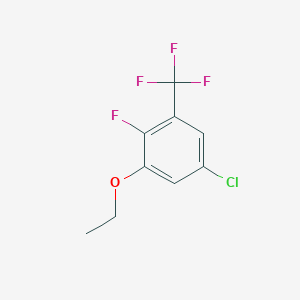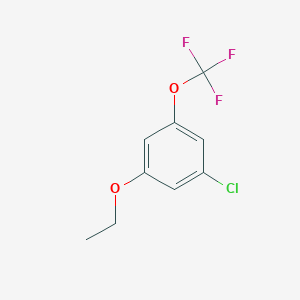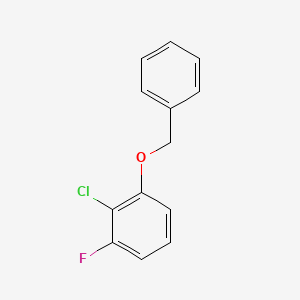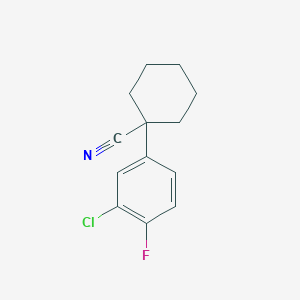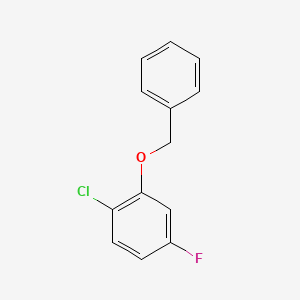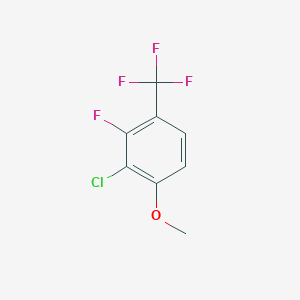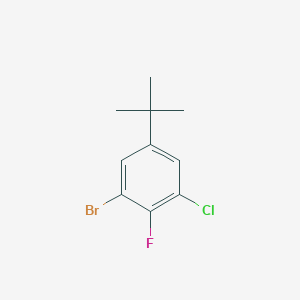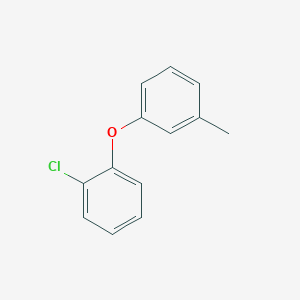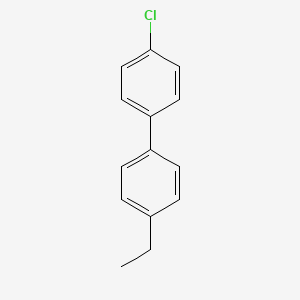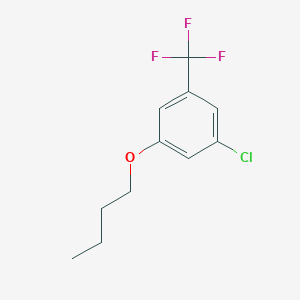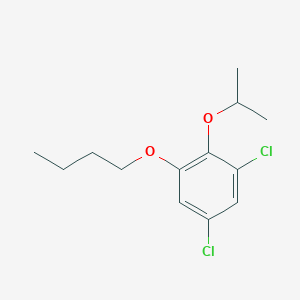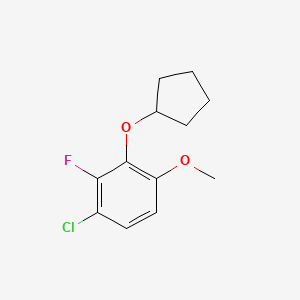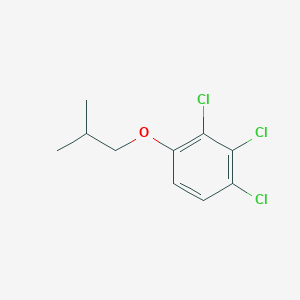
1,2,3-Trichloro-4-(2-methylpropoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Trichloro-4-(2-methylpropoxy)benzene: is an organic compound belonging to the class of chlorobenzenes It is characterized by the presence of three chlorine atoms and a 2-methylpropoxy group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trichloro-4-(2-methylpropoxy)benzene typically involves the chlorination of benzene followed by the introduction of the 2-methylpropoxy group. One common method is the Friedel-Crafts alkylation reaction, where benzene is reacted with 2-methylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The chlorination step can be achieved using chlorine gas under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The chlorination and alkylation steps are carefully monitored to ensure consistent product quality.
化学反应分析
Types of Reactions
1,2,3-Trichloro-4-(2-methylpropoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the chlorine atoms can lead to the formation of less chlorinated benzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products Formed
Substitution: Products include various substituted benzenes depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include less chlorinated benzenes and fully dechlorinated benzene.
科学研究应用
1,2,3-Trichloro-4-(2-methylpropoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 1,2,3-Trichloro-4-(2-methylpropoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The exact pathways and targets depend on the specific application and the conditions under which the compound is used.
相似化合物的比较
Similar Compounds
1,2,4-Trichlorobenzene: Similar structure but with different substitution pattern.
1,3,5-Trichlorobenzene: Another isomer with a different arrangement of chlorine atoms.
2,4,6-Trichlorophenol: Contains hydroxyl group instead of alkoxy group.
Uniqueness
1,2,3-Trichloro-4-(2-methylpropoxy)benzene is unique due to the presence of the 2-methylpropoxy group, which imparts different chemical properties and reactivity compared to other trichlorobenzenes. This unique structure allows for specific interactions and applications that are not possible with other similar compounds.
属性
IUPAC Name |
1,2,3-trichloro-4-(2-methylpropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl3O/c1-6(2)5-14-8-4-3-7(11)9(12)10(8)13/h3-4,6H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCZRXUIVULQFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C(=C(C=C1)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
